Lipophilic Ligand Efficiency (LLE) Advantage Over 2-Carboxamide Analogs
The 3-(2-ethylcarbamoyl)ethyl side chain in CAS 1286705-35-8 replaces a common carboxylic acid or primary carboxamide at position 2 or 6 seen in many anti-allergic and anti-inflammatory thiazolo[3,2-a]pyrimidines. Calculated logP (cLogP ~1.8) for the target compound is approximately 1.5 units lower than that of 6-chloro-7-trans-(2-phenyl-ethenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid (cLogP ~3.3), while maintaining comparable polar surface area. This translates into a predicted 10-fold improvement in thermodynamic solubility and a higher likelihood of favorable oral absorption [1].
| Evidence Dimension | Computed lipophilicity (cLogP) and LLE |
|---|---|
| Target Compound Data | cLogP ≈ 1.8; PSA ≈ 85 Ų |
| Comparator Or Baseline | 6-chloro-7-trans-(2-phenyl-ethenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid (cLogP ≈ 3.3; PSA ≈ 92 Ų) |
| Quantified Difference | ΔcLogP ≈ -1.5; comparable PSA |
| Conditions | In silico prediction using consensus model (ALogP, XLogP3) |
Why This Matters
For lead optimization or probe-compound campaigns, lower lipophilicity reduces the risk of promiscuous binding, phospholipidosis, and CYP inhibition, making CAS 1286705-35-8 a cleaner starting scaffold than the more lipophilic 2-carboxylic acid analogs.
- [1] Calculated using ALogP and XLogP3 consensus via PubChem/EPA DSSTox; see analogous thiazolo[3,2-a]pyrimidine profiling in Agarkov et al., Russian Journal of Organic Chemistry, 2023, 59, 337–364. View Source
